2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione
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Overview
Description
2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through a cyclization reaction.
Introduction of the Diazynylidene Group: The diazynylidene group is introduced via a diazotization reaction, where an amine group is converted into a diazonium salt, followed by a coupling reaction.
Addition of the Methyl Group: The methyl group is added through an alkylation reaction, where a methylating agent such as methyl iodide is used.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst usage.
Chemical Reactions Analysis
Types of Reactions
2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(-lambda5-diazynylidene)-5-ethylcyclohexane-1,3-dione: Similar structure with an ethyl group instead of a methyl group.
2-(-lambda5-diazynylidene)-5-phenylcyclohexane-1,3-dione: Contains a phenyl group, offering different chemical properties and reactivity.
2-(-lambda5-diazynylidene)-5-chlorocyclohexane-1,3-dione: Substituted with a chlorine atom, affecting its electronic properties and reactivity.
Uniqueness
2-(-lambda5-diazynylidene)-5-methylcyclohexane-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
158836-48-7 |
---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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